1-(4-bromobenzyl)-1H-indole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

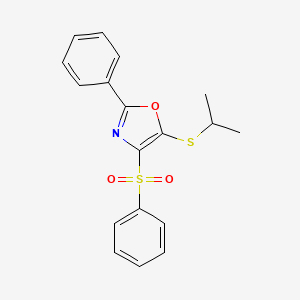

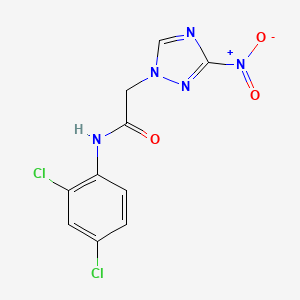

The compound “1-(4-bromobenzyl)-1H-indole-5-carbonitrile” likely belongs to the class of organic compounds known as indoles, which are aromatic structures containing a benzene ring fused to a pyrrole ring . The “1-(4-bromobenzyl)” part suggests a bromobenzyl group attached to the first position of the indole structure, and the “5-carbonitrile” indicates a nitrile group (-C≡N) attached to the fifth position .

Molecular Structure Analysis

The molecular structure of “1-(4-bromobenzyl)-1H-indole-5-carbonitrile” would likely be determined using techniques like X-ray single crystal diffraction, FTIR, 1H and 13C NMR, and HRMS .Chemical Reactions Analysis

Again, while specific reactions involving “1-(4-bromobenzyl)-1H-indole-5-carbonitrile” are not available, similar compounds often participate in reactions like oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-bromobenzyl)-1H-indole-5-carbonitrile” would likely be determined using various analytical techniques. For similar compounds, properties like melting point, boiling point, density, and solubility are often reported .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis Techniques : 1-(4-bromobenzyl)-1H-indole-5-carbonitrile and similar compounds have been synthesized using techniques like Cu-catalyzed reactions, indicating their potential for varied chemical syntheses (Kobayashi et al., 2015).

- Crystal Structure Elucidation : The crystal structures of related indole-carbonitrile compounds have been determined, which is crucial for understanding their physical and chemical properties (Vimala et al., 2016).

Chemical Properties and Reactions

- Nucleophilic Reactivity : Studies on the nucleophilic reactivities of similar indole compounds provide insights into their chemical behaviors, useful in organic synthesis (Lakhdar et al., 2006).

- Photochemical Reactions : Photolysis studies on analogous compounds reveal their potential in creating new chemical structures, which can be applied in advanced material science and medicinal chemistry (Mitchell & Rees, 1987).

Biological and Medicinal Applications

- Anticancer Activity : Certain indole-carbonitrile compounds have shown potential anticancer activity, highlighting their relevance in drug discovery (Chen et al., 2014).

- Antimicrobial and Enzyme Inhibitory Activity : Research indicates that some indole derivatives possess antimicrobial properties and can inhibit specific enzymes, suggesting their use in developing new therapeutics (Attaby et al., 2007).

Advanced Synthesis and Drug Design

- Novel Synthesis Methodologies : Innovative methods for synthesizing indole-carbonitrile derivatives open up possibilities for creating complex pharmaceutical compounds (Harjani et al., 2014).

- Molecular Docking Studies : Some studies involve molecular docking to assess the potential of indole derivatives as inhibitors for specific diseases, demonstrating their application in targeted drug design (Ivashchenko et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

1-[(4-bromophenyl)methyl]indole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2/c17-15-4-1-12(2-5-15)11-19-8-7-14-9-13(10-18)3-6-16(14)19/h1-9H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSZPLUCKKYATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromobenzyl)-1H-indole-5-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2854080.png)

![2-Chloro-N-[1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]acetamide](/img/structure/B2854081.png)

![ethyl 2-(8-(2-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2854095.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2854096.png)